tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
Description
tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a 2-chlorophenyl group and a tert-butyl carbamate moiety. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of small-molecule therapeutics and agrochemicals . Its structural rigidity, imparted by the cyclopropane ring, and the electron-withdrawing chlorine substituent make it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZBQPFCWMFVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate typically involves a multi-step process. One common method includes the cycloaddition of styrene with a keteniminium salt to form 3-phenylcyclobutanone. This intermediate is then subjected to further reactions to introduce the chlorophenyl and tert-butyl groups, ultimately yielding the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential as an inhibitor of cholinesterase enzymes, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit these enzymes makes it a promising candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate involves the inhibition of cholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following table summarizes critical parameters for tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate and its analogs:
*Calculated based on analogous compounds.
Impact of Structural Modifications
Ring Size (Cyclopropane vs. Cyclobutane)
- Cyclopropane : Smaller ring size increases ring strain, enhancing reactivity in ring-opening reactions. The target compound’s cyclopropane ring stabilizes transition states in synthetic pathways .
Substituent Effects
- Halogen Position (2-Chloro vs. 3-Fluoro): The 2-chlorophenyl group in the target compound induces steric hindrance near the carbamate group, affecting nucleophilic substitution rates.
- Electron-Withdrawing Groups (Cyano vs. Hydroxymethyl): The cyano group (tert-Butyl (1-cyanocyclopropyl)carbamate) increases electrophilicity, favoring reactions like nucleophilic additions . The hydroxymethyl group (tert-Butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate) enhances polarity and hydrogen-bonding capacity, useful in solubility-driven applications .
Functional Group Additions
- The pyrrolidinyl-oxalic acid adduct (tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid)) introduces basic nitrogen centers, enabling salt formation and improving crystallinity for X-ray studies .
Biological Activity
tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H16ClN. The compound features a tert-butyl group, a cyclopropyl ring, and a chlorophenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 223.72 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
| Melting Point | Not available |
The mechanism of action of this compound primarily involves its role as a cholinesterase inhibitor . By binding to the active site of the cholinesterase enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are observed.
Anticancer Potential
Recent studies indicate that this compound exhibits significant anticancer potential. Compounds with similar structures have been shown to interact with various biological targets, enhancing their efficacy against cancer cell lines.
Case Study: Cytotoxic Activity
A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| HCT-116 (Colon Cancer) | 1.54 |
These findings suggest that the introduction of chlorinated groups can enhance the efficacy of carbamate derivatives in cancer therapy. Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells via activation of caspases, particularly caspase-3 and -7, and cause cell cycle arrest at the G1 phase .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate | 0.78 | Cholinesterase Inhibition |
| tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate | 0.48 | Cholinesterase Inhibition |
The presence of different halogens (chlorine, bromine, fluorine) significantly influences the reactivity and biological profiles of these compounds due to varying electronic and steric effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate, and how can purity be ensured?
- Methodology :
- Synthesis : Utilize nucleophilic substitution or carbamate coupling reactions, adapting protocols from structurally similar compounds like tert-Butyl (1-cyanocyclopropyl)carbamate (e.g., cyclopropane ring formation via [2+1] cycloaddition followed by carbamate protection) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Characterization : Confirm structure using - and -NMR, IR (amide I/II bands ~1650–1550 cm), and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Analyze -NMR for cyclopropane protons (δ ~1.0–2.0 ppm) and aromatic signals (δ ~7.0–7.5 ppm). Use -NMR to confirm carbamate carbonyl (δ ~155 ppm) .
- IR : Identify carbamate C=O stretch (~1700 cm) and N-H bending (~1530 cm) .
- Mass Spectrometry : Employ ESI-HRMS to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of tert-butoxy group, ~56 Da) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate under varying experimental conditions?
- Methodology :
- Reaction Path Search : Use density functional theory (DFT) to model cyclopropane ring strain (e.g., B3LYP/6-31G*) and predict ring-opening reactions under acidic/basic conditions .
- Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize reaction solvents (e.g., dichloromethane vs. THF) .
- Byproduct Prediction : Apply machine learning (e.g., ICReDD’s workflow) to identify potential side products (e.g., chlorophenyl derivatives) and adjust stoichiometry .
Q. How to resolve discrepancies in reported physicochemical properties of similar carbamate derivatives?
- Methodology :
- Melting Point Analysis : Use differential scanning calorimetry (DSC) to measure thermal transitions, comparing results with literature. Address inconsistencies by verifying sample purity via HPLC .
- Solubility Studies : Perform shake-flask experiments in buffered solutions (pH 1–12) to assess pH-dependent solubility. Cross-validate with Hansen solubility parameters .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS to identify hydrolytic pathways .
Q. What strategies can mitigate unexpected byproduct formation during the synthesis of cyclopropane-containing carbamates?
- Methodology :
- Reaction Optimization : Screen catalysts (e.g., Pd for cross-coupling) and adjust temperature (e.g., 0°C for kinetically controlled cyclopropanation) .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and terminate reactions before byproduct generation .
- Workflow Integration : Combine robotic high-throughput experimentation (HTE) with AI-driven reaction condition prioritization to minimize trial-and-error approaches .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data for structurally related carbamates?
- Methodology :
- Meta-Analysis : Aggregate toxicology datasets (e.g., LD, EC) from multiple SDS (e.g., Kishida, ChemScene) and apply QSAR models to estimate missing values .
- In Vitro Testing : Conduct MTT assays on human hepatocytes (HepG2) to compare cytotoxicity with literature. Validate using OECD guidelines .
Q. What experimental approaches validate the environmental persistence of tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate when ecotoxicity data is unavailable?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
